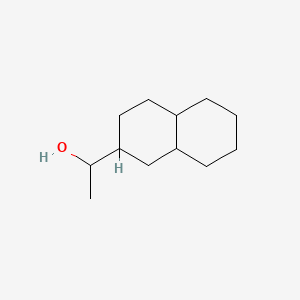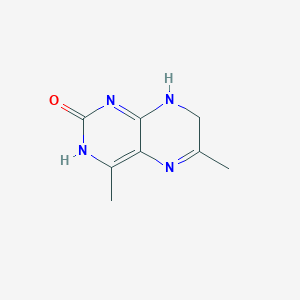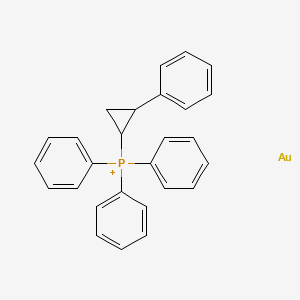
gold;triphenyl-(2-phenylcyclopropyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium is an organometallic compound with the molecular formula C27H24AuP It is a complex of gold with triphenylphosphine and a phenylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gold;triphenyl-(2-phenylcyclopropyl)phosphanium typically involves the reaction of triphenylphosphine with a gold precursor in the presence of a phenylcyclopropyl group. One common method is the reaction of triphenylphosphine with gold chloride (AuCl) and a phenylcyclopropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) complexes.
Substitution: The phenylcyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may yield gold(I) complexes. Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: The compound has shown potential as an antimicrobial agent and is being studied for its effects on bacterial and fungal growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components and inhibit tumor growth.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of gold;triphenyl-(2-phenylcyclopropyl)phosphanium involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the gold atom, which forms strong bonds with sulfur atoms in thiol groups.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine gold(I) chloride: A similar compound with a chloride ligand instead of the phenylcyclopropyl group.
Triphenylphosphine gold(I) bromide: Similar to the chloride derivative but with a bromide ligand.
Triphenylphosphine gold(I) cyanide: Contains a cyanide ligand instead of the phenylcyclopropyl group.
Uniqueness
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other gold-phosphine complexes may not be as effective.
Propiedades
Número CAS |
113286-63-8 |
|---|---|
Fórmula molecular |
C27H24AuP+ |
Peso molecular |
576.4 g/mol |
Nombre IUPAC |
gold;triphenyl-(2-phenylcyclopropyl)phosphanium |
InChI |
InChI=1S/C27H24P.Au/c1-5-13-22(14-6-1)26-21-27(26)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26-27H,21H2;/q+1; |
Clave InChI |
NGCQKVJBQWDVSZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


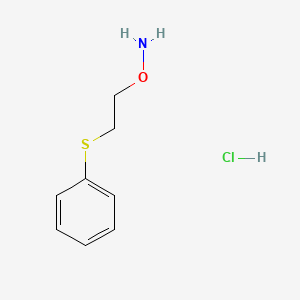
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

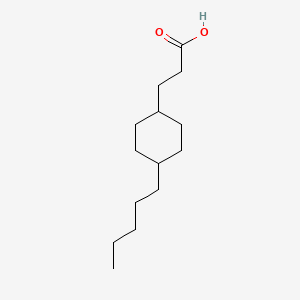
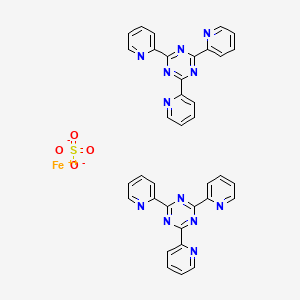
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
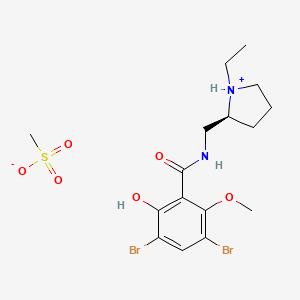
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
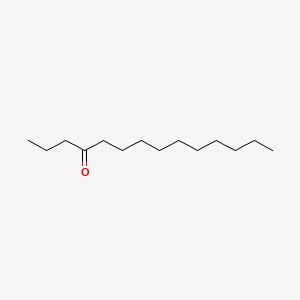
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
